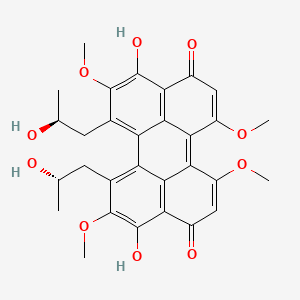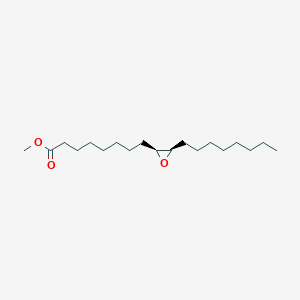![molecular formula C12H20O4 B1247587 2(5H)-Furanone, 5-[(1S,7S)-1,7-dihydroxyoctyl]-, (5S)- CAS No. 164521-26-0](/img/structure/B1247587.png)
2(5H)-Furanone, 5-[(1S,7S)-1,7-dihydroxyoctyl]-, (5S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(5H)-Furanone, 5-[(1S,7S)-1,7-dihydroxyoctyl]-, (5S)- is a natural product found in Cladosporium tenuissimum, Cladosporium, and Maytenus hookeri with data available.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
- 2(5H)-Furanone derivatives, such as those with bis-1,2,3-triazole structures, have been synthesized for potential applications in medicinal chemistry and material sciences. These derivatives are obtained through processes like asymmetric Michael addition-elimination and substitution reactions (Huo, Lü, Wang, & Li, 2012).
Biological and Environmental Relevance
- Furanones, including variants like 2(5H)-furanone, are found in a variety of cooked foods and contribute significantly to their flavor profiles. These compounds are produced primarily through Maillard reactions during cooking (Slaughter, 2007).
- In the environmental context, certain furanones exhibit mutagenic properties and DNA damaging effects in laboratory tests, while others show anti-carcinogenic activities in animal diets (Slaughter, 1999).
Chemical Intermediates and Synthesis
- 2(5H)-Furanone derivatives are used as versatile chemical intermediates in the production of various chemicals, such as unsaturated muscarine and microbial metabolites. Efficient methods for their synthesis have been developed, including oxidation processes (Mliki & Trabelsi, 2016).
Role in Pharmaceutical Synthesis
- Novel 2(5H)-furanone derivatives have been synthesized for potential applications in antitumor activities. These derivatives, featuring dithiocarbamate structures, have shown promise in preliminary bioactivity investigations (Tian-ca, 2014).
Other Applications
- 2(5H)-Furanone and its derivatives have been studied for their various reactions and synthesis, with potential applications in organic synthesis and the chemistry of biologically active compounds. This includes the exploration of their reactions for the synthesis of functionally substituted hydrofuranones (Badovskaya, Poskonin, Tyukhteneva, & Kozhina, 2021).
Propiedades
Número CAS |
164521-26-0 |
|---|---|
Fórmula molecular |
C12H20O4 |
Peso molecular |
228.28 g/mol |
Nombre IUPAC |
(2S)-2-[(1S,7S)-1,7-dihydroxyoctyl]-2H-furan-5-one |
InChI |
InChI=1S/C12H20O4/c1-9(13)5-3-2-4-6-10(14)11-7-8-12(15)16-11/h7-11,13-14H,2-6H2,1H3/t9-,10-,11-/m0/s1 |
Clave InChI |
XQIRBHFARGUNIX-DCAQKATOSA-N |
SMILES isomérico |
C[C@@H](CCCCC[C@@H]([C@@H]1C=CC(=O)O1)O)O |
SMILES |
CC(CCCCCC(C1C=CC(=O)O1)O)O |
SMILES canónico |
CC(CCCCCC(C1C=CC(=O)O1)O)O |
Sinónimos |
iso-cladospolide B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



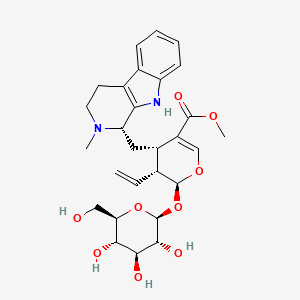
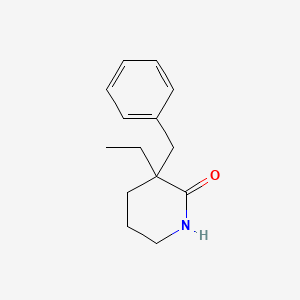
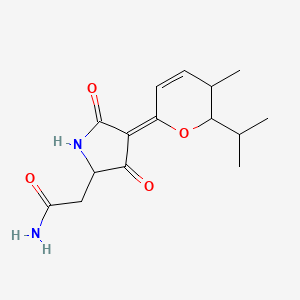
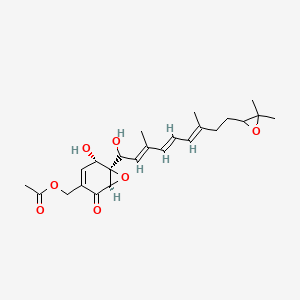
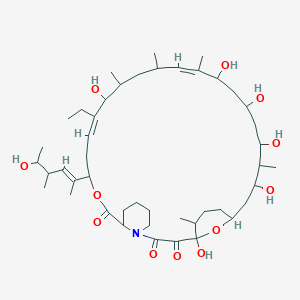
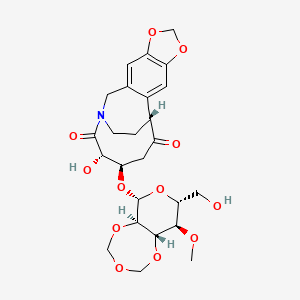
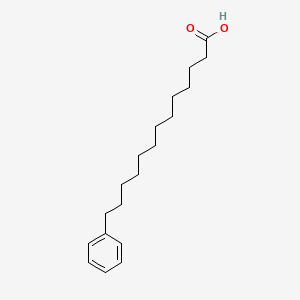

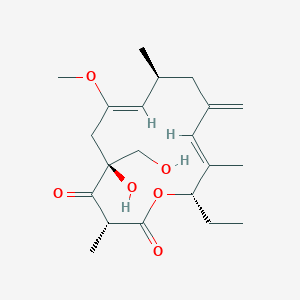
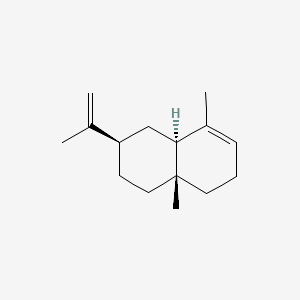
![(2S)-2-amino-3-[4-[5-[(2S)-2-amino-2-carboxyethyl]-2-hydroxyphenoxy]phenyl]propanoic acid](/img/structure/B1247523.png)
